Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC17431840
Molecular Formula: C17H12ClFO3
Molecular Weight: 318.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H12ClFO3 |
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Molecular Weight | 318.7 g/mol |
IUPAC Name | prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
Standard InChI | InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |
Standard InChI Key | MSOFEBINQMPKOE-UHFFFAOYSA-N |
Canonical SMILES | C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate consists of three primary components:
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A 3-chloro-4-hydroxybenzoic acid backbone.
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A 2-fluorobenzyl ether substituent at the 4-position.
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A propargyl (prop-2-yn-1-yl) ester group.
The fluorine atom at the ortho position of the benzyl group distinguishes this compound from its para-fluorinated analogs . This ortho substitution influences electronic distribution and steric interactions, potentially altering reactivity and biological target affinity.
Molecular Formula and Weight
Table 1: Atomic Composition
Element | Quantity | Contribution to Molecular Weight (g/mol) |
---|---|---|
C | 17 | 204.00 |
H | 12 | 12.12 |
Cl | 1 | 35.45 |
F | 1 | 19.00 |
O | 3 | 48.00 |
The propargyl group introduces sp-hybridized carbon atoms, enabling participation in click chemistry reactions, while the chloro and fluoro substituents enhance electrophilicity.
Synthesis and Reaction Pathways
Esterification Protocol
The synthesis typically involves a two-step process:
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Synthesis of 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid:
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Propargyl Ester Formation:
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Reaction of the carboxylic acid with prop-2-yn-1-ol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Reaction equation:
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Reaction Optimization
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Temperature: 0–25°C to minimize alkyne side reactions.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.
Physicochemical Properties
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, predictions based on analogs include:
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¹H NMR (CDCl₃):
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¹³C NMR:
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δ 75.8 (≡CH), 78.5 (OCH₂C≡), 115.2–162.4 (aromatic carbons), 165.1 (C=O).
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Stability and Reactivity
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Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid and propargyl alcohol.
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Click Reactivity: The propargyl group undergoes Huisgen cycloaddition with azides, enabling bioconjugation.
Comparison with Structural Analogs
Table 2: Analog Comparison
Compound | Substituents | Molecular Weight (g/mol) | Key Biological Activity |
---|---|---|---|
Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate | 4-Fluorobenzyl | 318.73 | Anticancer |
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate | 2,4-Dichlorobenzyl | 348.21 | Antimicrobial |
Target Compound | 2-Fluorobenzyl | 318.73 | Predicted anti-inflammatory |
The ortho-fluorine substitution may enhance membrane permeability compared to para-substituted analogs due to reduced steric hindrance .
Future Perspectives
Further research should prioritize:
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In vitro screening for kinase inhibition and cytotoxicity.
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Click chemistry derivatization to develop targeted drug delivery systems.
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Crystallographic studies to elucidate binding modes with biological targets.
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